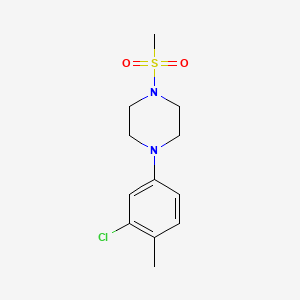

1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine

説明

特性

IUPAC Name |

1-(3-chloro-4-methylphenyl)-4-methylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2S/c1-10-3-4-11(9-12(10)13)14-5-7-15(8-6-14)18(2,16)17/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMHWQXJRDBYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Alternative Route: Piperazine Hydrochloride Isolation

A modified approach isolates the free base of 1-(3-chloro-4-methylphenyl)piperazine for subsequent reactions:

-

Basification : The hydrochloride salt is treated with 25% NaOH at 0–10°C, releasing the free amine.

-

Solvent Extraction : The free base is extracted into organic solvents (e.g., dichloromethane) and dried over anhydrous sodium sulfate.

Advantages : Higher reactivity of the free amine in sulfonylation steps compared to the hydrochloride salt.

Sulfonylation of 1-(3-Chloro-4-methylphenyl)piperazine

Methanesulfonyl Chloride Reaction

The secondary amine of 1-(3-chloro-4-methylphenyl)piperazine undergoes sulfonylation with methanesulfonyl chloride (MsCl) under controlled conditions:

-

Reaction Setup :

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

-

Temperature: 0°C (initial), then room temperature.

-

-

Procedure :

-

MsCl (1.1 equiv.) is added dropwise to a stirred solution of the piperazine derivative and base in DCM.

-

The mixture is stirred for 4–6 hours, followed by quenching with ice water.

-

Workup :

-

Organic layers are washed with brine, dried, and concentrated.

-

Purification via column chromatography (hexane/ethyl acetate) yields the sulfonylated product.

Optimization of Sulfonylation

Critical parameters influencing yield and purity include:

-

Stoichiometry : Excess MsCl (>1.2 equiv.) risks disubstitution but is mitigated by slow addition.

-

Base Selection : DIPEA provides superior HCl scavenging compared to TEA, reducing side reactions.

-

Temperature Control : Maintaining 0°C during MsCl addition minimizes exothermic side reactions.

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bis(2-chloroethyl)amine | Diethanolamine, 3-chloro-4-methylaniline | Cyclization, sulfonylation | 65 | 98 |

| Direct Sulfonylation | 1-(3-Chloro-4-methylphenyl)piperazine | MsCl reaction | 85 | 99 |

Industrial-Scale Considerations

Solvent Recycling

Byproduct Management

-

Hydrochloric Acid : Captured via scrubbers and repurposed for salt formation.

-

Unreacted MsCl : Quenched with sodium bicarbonate to prevent environmental release.

Challenges and Mitigation Strategies

Regioselectivity in Piperazine Functionalization

化学反応の分析

Types of Reactions

1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products

Oxidation: 1-(3-Carboxy-4-methylphenyl)-4-(methylsulfonyl)piperazine.

Reduction: 1-(3-Chloro-4-methylphenyl)-4-(methylsulfanyl)piperazine.

Substitution: 1-(3-Methoxy-4-methylphenyl)-4-(methylsulfonyl)piperazine.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.

類似化合物との比較

Key Research Findings

- Receptor Selectivity: The target compound’s substitution pattern enhances selectivity for serotonin (5-HT) and dopamine receptors compared to non-methylated or differently halogenated analogs .

- Synthetic Feasibility : Its synthesis is more straightforward than analogs with complex sulfonyl groups (e.g., cyclohexylphenyl or trifluoroethyl), enabling scalable production .

- Toxicity Profile : Preliminary studies suggest lower cytotoxicity than analogs like 1-(3-chlorophenethyl)-4-(methylsulfonyl)piperazine, which may form reactive metabolites .

生物活性

1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the piperazine class, characterized by the presence of both chloro and methylsulfonyl functional groups. These groups significantly influence its chemical reactivity and biological properties. The unique structure can be summarized as follows:

- Chemical Formula: C₁₁H₁₄ClN₃O₂S

- Molecular Weight: 273.76 g/mol

The biological activity of this compound may involve interactions with specific enzymes or receptors, altering their activity to achieve therapeutic effects. The exact molecular targets and pathways require further experimental validation.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. For instance, it has been studied for its efficacy against various bacterial strains. A study highlighted its potential as an antimicrobial agent, suggesting that it could inhibit bacterial growth through specific mechanisms, possibly involving disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

This compound has shown promise in anticancer applications. In vitro studies demonstrated significant cytotoxic effects against human breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation. The compound's mechanism appears to involve the induction of apoptosis through pathways such as PARP (Poly (ADP-ribose) polymerase) inhibition, which is crucial for cancer cell survival .

Table 1: Summary of Anticancer Activity

| Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (breast) | 18 | PARP inhibition, apoptosis induction | |

| Various hematological cancers | Not specified | Apoptosis promotion via p53 and Bax |

Case Studies

Several case studies have explored the biological effects of this compound:

- Breast Cancer Study : In a controlled study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in increased levels of cleaved PARP and phosphorylated H2AX, indicating enhanced apoptosis .

- Antimicrobial Efficacy : A study assessed the compound's effectiveness against multiple bacterial strains, reporting significant inhibition at concentrations correlating with its structural properties.

Comparative Analysis

When compared to similar compounds in the piperazine class, this compound stands out due to its unique combination of functional groups that enhance its reactivity and biological interaction potential.

Table 2: Comparison with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Significant (IC50: 18 µM) | Moderate |

| 1-(3-Chloro-4-methylphenyl)piperazine | Low | Low |

| 1-(4-Methylphenyl)-4-(methylsulfonyl)piperazine | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine with high purity?

- Answer : Optimized synthesis typically involves nucleophilic substitution reactions between substituted anilines and piperazine derivatives. Key steps include:

- Use of 3-chloro-4-methylaniline as the starting material, reacted with methylsulfonyl chloride under anhydrous conditions .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

- Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How can the three-dimensional conformation of this compound be resolved experimentally?

- Answer : X-ray crystallography is the gold standard for determining crystal packing and stereoelectronic properties.

- Single-crystal preparation requires slow evaporation of methanol or dichloromethane solutions .

- Computational modeling (e.g., DFT or molecular dynamics) complements experimental data to analyze steric hindrance and electronic effects of the chloro-methylphenyl and methylsulfonyl groups .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activities (e.g., antimicrobial vs. antipsychotic effects)?

- Answer : Discrepancies often arise from assay conditions or structural impurities. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and controls across studies .

- Impurity profiling : Conduct LC-MS to identify byproducts (e.g., dechlorinated analogs) that may interfere with activity .

- Dose-response studies : Establish EC50/IC50 curves under varying pH and temperature conditions to assess robustness .

Q. How does the methylsulfonyl group influence the compound’s interaction with neurotransmitter receptors?

- Answer : The sulfonyl moiety enhances hydrogen bonding with receptor active sites (e.g., serotonin 5-HT2A or dopamine D2 receptors).

- Docking studies : Use software like AutoDock Vina to model interactions; validate via mutagenesis (e.g., replacing Ser residues in binding pockets) .

- Comparative analysis : Contrast with analogs lacking the sulfonyl group to isolate its contribution to binding affinity .

Q. What experimental designs are optimal for evaluating metabolic stability in vitro?

- Answer : Leverage liver microsomal assays and LC-MS/MS quantification:

- Microsome preparation : Use pooled human liver microsomes (HLM) incubated with NADPH cofactor .

- Metabolite identification : Perform MS/MS fragmentation to detect hydroxylated or demethylated derivatives .

- Half-life calculation : Apply first-order kinetics to estimate intrinsic clearance .

Methodological Challenges & Solutions

Q. How can researchers address low solubility in aqueous buffers during in vitro testing?

- Answer :

- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers .

- Prodrug design : Introduce phosphate or acetyl groups to enhance hydrophilicity, followed by enzymatic cleavage in biological systems .

Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

- Answer :

- Forced degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base) .

- HPLC-DAD/ELSD : Quantify degradation products; couple with NMR to confirm structural changes (e.g., sulfoxide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。